![molecular formula C10H10O2 B1394481 Chroman-3-carbaldehyde CAS No. 944903-95-1](/img/structure/B1394481.png)
Chroman-3-carbaldehyde
Overview
Description
Synthesis Analysis
Chroman-3-carbaldehyde can be synthesized through various methods. One efficient method involves the use of an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . Another method involves a highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes .Molecular Structure Analysis
The molecular formula of this compound is C10H8O2 . It has an average mass of 174.153 Da and a monoisotopic mass of 174.031693 Da .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in the synthesis of other valuable heterocycles . It can also undergo a reaction with electron-deficient olefin moieties, which furnishes chroman derivatives with different substitution patterns .Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 380.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol and a flash point of 174.8±24.6 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Chroman-3-carbaldehyde and related compounds have been extensively researched for their potential in synthesizing various chemical structures. A notable example is the synthesis of bischromones through a deformylative Mannich type reaction, using chromone-3-carbaldehyde in combination with amino acids (Panja, Maiti, Drew, & Bandyopadhyay, 2009). Additionally, the conversion of chromone-3-carbaldehydes to chromone-3-carboxamides has been investigated for potential applications in treating various diseases (Gordon, Ramaite, & Mnyakeni-Moleele, 2020).
Biological Evaluation
- The biological activities of this compound derivatives have also been a focus of research. Studies have been conducted on the DNA binding properties of various compounds derived from this compound, with particular emphasis on their intercalation binding mode and potential as anticancer drugs (Li & Yang, 2009). Furthermore, the antioxidant activities of such compounds have been explored, revealing their effectiveness in scavenging superoxide and hydroxyl radicals, potentially better than standard antioxidants like vitamin C (Li, Yang, Liao, Han, & Liu, 2010).
Fluorescence and Spectroscopy Applications
- Research has also delved into the fluorescence properties of this compound derivatives. For instance, some complexes exhibit red fluorescence under UV light and have been studied for their DNA-binding properties via spectroscopic techniques (Li et al., 2009). These findings suggest potential applications in bioimaging and molecular diagnostics.
Versatile Reactivity for Novel Compound Synthesis
- The reactivity of this compound has been exploited to create a variety of novel compounds. For example, its use in catalyst-free synthesis of chromane-type N,O-acetals through intramolecular addition processes highlights its versatility in organic chemistry (Osyanin, Osipov, Melnikova, Korzhenko, Semenova, & Klimochkin, 2020).
Chemosensor Applications
- The development of chromone Schiff-base receptors using chromone-3-carbaldehyde derivatives has been explored, with specific applications in detecting metal ions like Al(III). These compounds have shown significant fluorescence enhancement, indicating their potential as chemosensors (Fan, Qin, Li, Wang, & Yang, 2014).
Safety and Hazards
Chroman-3-carbaldehyde is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
Chroman-3-carbaldehyde, a derivative of chromone, is known to possess a spectrum of biological activities . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . .
Mode of Action
It’s known that the substitution pattern of the chromone scaffold, which this compound is a part of, determines different types of biological activities .
Biochemical Pathways
This compound is a part of the chromone family, and chromone derivatives have been found to affect various biochemical pathways. For instance, microbiota-derived indoles, which include chromone derivatives, have been found to alleviate intestinal inflammation and modulate the gut microbiota . .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug molecule are crucial for its bioavailability .
Result of Action
Some analogs of 2h/4h-chromene, which this compound is a part of, have been found to trigger cell apoptosis and cause a substantial reduction in cell invasion and cell migration percentage .
Action Environment
It’s known that the reaction involving this compound depends on factors such as visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere .
properties
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,6,8H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVATYIJXKRBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944903-95-1 | |
Record name | 3,4-dihydro-2H-1-benzopyran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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